2H-[1,2,4]Thiadiazolo[2,3-A][1,2,4]triazolo[5,1-C]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-[1,2,4]Thiadiazolo[2,3-A][1,2,4]triazolo[5,1-C]pyrazine is a heterocyclic compound that has garnered significant interest due to its unique structural features and potential applications in various fields. This compound is characterized by the fusion of thiadiazole, triazole, and pyrazine rings, which endows it with distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-[1,2,4]Thiadiazolo[2,3-A][1,2,4]triazolo[5,1-C]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of dibenzoylacetylene with triazole derivatives in a one-pot catalyst-free procedure at room temperature . Another approach includes heating a mixture of the precursors under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of heterocyclic compound synthesis, such as batch processing and continuous flow techniques, can be applied. Optimization of reaction conditions, including temperature, solvent, and catalyst selection, is crucial for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
2H-[1,2,4]Thiadiazolo[2,3-A][1,2,4]triazolo[5,1-C]pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like ethanol or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
2H-[1,2,4]Thiadiazolo[2,3-A][1,2,4]triazolo[5,1-C]pyrazine has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which 2H-[1,2,4]Thiadiazolo[2,3-A][1,2,4]triazolo[5,1-C]pyrazine exerts its effects involves interaction with molecular targets such as enzymes and receptors. Its structure allows it to form specific interactions with these targets, leading to inhibition or activation of biological pathways. For example, it has been shown to inhibit c-Met kinase, which is involved in cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: This compound shares a similar triazole-thiadiazine structure and exhibits comparable biological activities.
1,2,4-Triazolo[4,3-a]pyrazine: Another related compound with a triazole-pyrazine structure, known for its anticancer properties.
Uniqueness
2H-[1,2,4]Thiadiazolo[2,3-A][1,2,4]triazolo[5,1-C]pyrazine stands out due to its unique combination of thiadiazole, triazole, and pyrazine rings, which confer distinct chemical reactivity and biological activity. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications.
Properties
CAS No. |
70507-32-3 |
---|---|
Molecular Formula |
C6H5N5S |
Molecular Weight |
179.21 g/mol |
IUPAC Name |
5-thia-3,6,9,10,12-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraene |
InChI |
InChI=1S/C6H5N5S/c1-2-11-6(8-4-12-11)5-7-3-9-10(1)5/h1-3H,4H2 |
InChI Key |
ICXXBCSWFXGSKK-UHFFFAOYSA-N |
Canonical SMILES |
C1N=C2C3=NC=NN3C=CN2S1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.